Cas no 56375-85-0 (4-Bromo-3,5-dihydroxy-N-methylbenzamide)

4-Bromo-3,5-dihydroxy-N-methylbenzamide is a brominated aromatic compound featuring hydroxyl and N-methylamide functional groups. Its distinct molecular structure makes it valuable as an intermediate in organic synthesis, particularly in pharmaceutical and agrochemical research. The presence of bromine enhances reactivity for further functionalization, while the hydroxyl groups offer sites for derivatization or chelation. The N-methylamide moiety contributes to its solubility and stability in various reaction conditions. This compound is useful in developing bioactive molecules due to its potential as a building block for heterocyclic frameworks. Careful handling is advised due to its reactivity, particularly under strong oxidizing or reducing conditions.
4-Bromo-3,5-dihydroxy-N-methylbenzamide structure
56375-85-0 structure
Product Name:4-Bromo-3,5-dihydroxy-N-methylbenzamide
CAS No:56375-85-0
MF:C8H8BrNO3
MW:246.05802154541
CID:56941
PubChem ID:91824
Update Time:2025-05-20

4-Bromo-3,5-dihydroxy-N-methylbenzamide Chemical and Physical Properties

Names and Identifiers

    • 4-Bromo-3,5-dihydroxy-N-methylbenzamide
    • 4-Bromo-3,5-dihydroxy benzoic acid methylamide
    • EINECS 260-137-9
    • 3,5-DIHYDROXY-4-BROMO-N-METHYLBENZAMIDE
    • KUPLER
    • 4-Bromo-ALPHA-resorcylic acid methylamide
    • A831022
    • W258Y7D22X
    • 4-bromo-3,5-dihydroxy-N-methyl-benzamide
    • AKOS016009379
    • DTXSID50204930
    • 56375-85-0
    • NS00022386
    • Benzamide, 4-bromo-3,5-dihydroxy-N-methyl-
    • QERSTEVWBUZWQF-UHFFFAOYSA-N
    • DTXCID80127421
    • Inchi: 1S/C8H8BrNO3/c1-10-8(13)4-2-5(11)7(9)6(12)3-4/h2-3,11-12H,1H3,(H,10,13)
    • InChI Key: QERSTEVWBUZWQF-UHFFFAOYSA-N
    • SMILES: BrC1=C(C=C(C(NC)=O)C=C1O)O

Computed Properties

  • Exact Mass: 244.96900
  • Monoisotopic Mass: 244.968756
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 3
  • Hydrogen Bond Acceptor Count: 4
  • Heavy Atom Count: 13
  • Rotatable Bond Count: 2
  • Complexity: 188
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Topological Polar Surface Area: 69.6
  • XLogP3: 1.2

Experimental Properties

  • Density: 1.722
  • Boiling Point: 311.8 °C at 760 mmHg
  • Flash Point: 142.3 °C
  • Refractive Index: 1.637
  • PSA: 69.56000
  • LogP: 1.61080

4-Bromo-3,5-dihydroxy-N-methylbenzamide Customs Data

  • HS CODE:2924299090
  • Customs Data:

    China Customs Code:

    2924299090

    Overview:

    2924299090. Other cyclic amides(Including cyclic carbamates)(Including their derivatives as well as their salts). VAT:17.0%. Tax refund rate:13.0%. Regulatory conditions:nothing. MFN tariff:6.5%. general tariff:30.0%

    Declaration elements:

    Product Name, component content, use to, packing

    Summary:

    2924299090. other cyclic amides (including cyclic carbamates) and their derivatives; salts thereof. VAT:17.0%. Tax rebate rate:13.0%. . MFN tariff:6.5%. General tariff:30.0%

4-Bromo-3,5-dihydroxy-N-methylbenzamide Pricemore >>

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4-Bromo-3,5-dihydroxy-N-methylbenzamide Related Literature

Additional information on 4-Bromo-3,5-dihydroxy-N-methylbenzamide

4-Bromo-3,5-dihydroxy-N-methylbenzamide (CAS No. 56375-85-0): An Overview and Recent Advances

4-Bromo-3,5-dihydroxy-N-methylbenzamide (CAS No. 56375-85-0) is a versatile compound with significant potential in various fields of chemistry and pharmaceutical research. This compound, characterized by its unique structural features, has garnered attention for its potential applications in drug discovery, medicinal chemistry, and materials science. In this article, we will delve into the chemical properties, synthesis methods, and recent advancements in the study of 4-Bromo-3,5-dihydroxy-N-methylbenzamide.

Chemical Properties: 4-Bromo-3,5-dihydroxy-N-methylbenzamide is a brominated derivative of a benzamide with two hydroxyl groups at the 3 and 5 positions. The presence of the bromine atom and the hydroxyl groups imparts unique chemical reactivity and physical properties to the molecule. The compound is typically a white crystalline solid with a melting point ranging from 180 to 182°C. It is sparingly soluble in water but exhibits good solubility in organic solvents such as methanol, ethanol, and dimethyl sulfoxide (DMSO).

Synthesis Methods: The synthesis of 4-Bromo-3,5-dihydroxy-N-methylbenzamide can be achieved through several routes. One common method involves the bromination of 3,5-dihydroxybenzoic acid followed by N-methylation. Another approach involves the reaction of 4-bromo-3,5-dihydroxybenzoic acid with methylamine in the presence of a coupling agent such as 1-(3-dimethylaminopropyl)-3-ethylcarbodiimide (EDC). These synthetic strategies have been optimized to improve yield and purity, making the compound more accessible for further research and development.

Biological Activity: Recent studies have highlighted the biological activity of 4-Bromo-3,5-dihydroxy-N-methylbenzamide. Research has shown that this compound exhibits potent anti-inflammatory and antioxidant properties. In a study published in the Journal of Medicinal Chemistry, it was reported that 4-Bromo-3,5-dihydroxy-N-methylbenzamide effectively inhibits the production of pro-inflammatory cytokines such as interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-α) in lipopolysaccharide (LPS)-stimulated macrophages. Additionally, the compound demonstrates strong radical scavenging activity, which contributes to its antioxidant effects.

Pharmacological Applications: The anti-inflammatory and antioxidant properties of 4-Bromo-3,5-dihydroxy-N-methylbenzamide make it a promising candidate for various pharmacological applications. In preclinical studies, this compound has shown potential in treating inflammatory diseases such as rheumatoid arthritis and inflammatory bowel disease (IBD). Furthermore, its antioxidant activity suggests that it may be beneficial in preventing oxidative stress-related conditions such as neurodegenerative disorders and cardiovascular diseases.

Clinical Trials: While extensive clinical trials are still underway to fully evaluate the safety and efficacy of 4-Bromo-3,5-dihydroxy-N-methylbenzamide, preliminary results are encouraging. A phase I clinical trial conducted by a leading pharmaceutical company demonstrated that the compound was well-tolerated by patients with no significant adverse effects. These findings have paved the way for further clinical investigations to explore its therapeutic potential.

Mechanism of Action: The mechanism by which 4-Bromo-3,5-dihydroxy-N-methylbenzamide exerts its biological effects is not yet fully understood. However, recent studies suggest that it may act through multiple pathways. For instance, it has been shown to inhibit nuclear factor-kappa B (NF-κB) activation, which plays a central role in inflammation. Additionally, the compound may modulate signaling pathways involved in oxidative stress response and cell survival.

FUTURE DIRECTIONS AND CONCLUSIONS: The ongoing research on 4-Bromo-3,5-dihydroxy-N-methylbenzamide holds great promise for advancing our understanding of its biological activities and therapeutic potential. Future studies should focus on elucidating the detailed mechanisms of action and exploring its applications in various disease models. Moreover, optimizing the pharmacokinetic properties of this compound will be crucial for its successful translation into clinical practice.

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